molecular formula C16H9NO3 B3048593 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one CAS No. 17577-47-8

3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one

Cat. No.: B3048593
CAS No.: 17577-47-8
M. Wt: 263.25 g/mol
InChI Key: RVDUJQJNCDQXMC-UHFFFAOYSA-N
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Description

Contextualization within Coumarin (B35378) and Benzoxazole (B165842) Chemistry

To fully appreciate the scientific merit of 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one, it is essential to understand its constituent parts.

Coumarins: This class of compounds, characterized by the benzo-α-pyrone framework, is ubiquitous in the plant kingdom and forms the basis of numerous synthetic derivatives. researchgate.net The coumarin nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. cu.edu.tr Consequently, coumarin derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. cu.edu.trnih.govnih.gov Beyond their biological significance, coumarins are renowned for their unique photophysical properties, leading to their use as fluorescent probes, laser dyes, and optical brighteners. researchgate.netnih.govresearchgate.net

Benzoxazoles: The benzoxazole moiety is another critical heterocyclic system, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. Like coumarins, benzoxazoles are present in various natural products and are a cornerstone in the synthesis of compounds with significant biological potential. nih.govmdpi.com The benzoxazole scaffold is associated with a diverse range of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. mdpi.comresearchgate.net In the realm of materials science, benzoxazole derivatives are valued for their high thermal stability and fluorescence, making them suitable for applications in optical materials and as chromophores. researchgate.net

The compound this compound is a direct outcome of the convergence of these two fields. It is a 3-heteroarylcoumarin where the benzoxazole ring is attached at the 3-position of the coumarin core. This specific linkage creates a conjugated system that influences the molecule's electronic properties, leading to the unique biological and photophysical characteristics observed in its derivatives. nih.govresearchgate.net

Significance of the this compound Scaffold in Contemporary Research

The this compound scaffold is a focal point of contemporary research due to its demonstrated potential in several high-impact areas. The fusion of the electron-accepting benzoxazole unit with the coumarin fluorophore creates a versatile donor-π-acceptor (D-π-A) system that can be fine-tuned for various applications. researchgate.net

Anticancer Research: A significant research trajectory involves the synthesis and evaluation of derivatives of this scaffold as potential anticancer agents. nih.gov Studies have shown that hybrid molecules based on this framework exhibit potent cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov For instance, certain 3-(benzoxazol-2-yl)-2H-chromen-2-ones have been prepared and evaluated as potential antitumor agents, with structure-activity relationship (SAR) studies guiding the design of more potent compounds. nih.govnih.gov Research has focused on modifying the scaffold to enhance selectivity for tumor-associated enzymes like carbonic anhydrases IX and XII. nih.govtandfonline.com

Antimicrobial Applications: The molecular hybridization of coumarin and benzoxazole is a promising strategy for developing new antimicrobial agents to combat drug resistance. nih.govnih.gov While research is broad across coumarin-azole hybrids, the core scaffold is recognized for its potential in creating compounds with activity against various bacterial and fungal strains. nih.govmdpi.commdpi.com

Photophysical and Materials Science Applications: The compound and its derivatives are highly regarded for their fluorescent properties. researchgate.net They typically exhibit high fluorescence quantum yields and significant molar absorptivity, making them excellent candidates for fluorescent dyes and optical brighteners. researchgate.netnih.gov The photophysics of this compound have been studied in various solvents, revealing insights into its electronic transitions and excited state behavior. nih.gov Furthermore, the scaffold's conjugated structure has led to investigations into its nonlinear optical (NLO) properties, suggesting potential applications in advanced optical materials. researchgate.net

Table 1: Selected Research Findings on this compound and Derivatives

Research AreaKey FindingReference
Anticancer Activity Derivatives were synthesized and evaluated as potential antitumor agents, with some showing potent cytotoxic activity against human cancer cell lines. nih.gov
Enzyme Inhibition Hybrids designed as selective inhibitors of tumor-associated carbonic anhydrases IX and XII, with Ki values in the mid-nanomolar range for many derivatives. nih.govtandfonline.com
Photophysics The parent compound exhibits high molar absorptivities (14,800-22,900 dm³/mol·cm) and high fluorescence quantum yields, with a π → π* character transition. nih.gov
Nonlinear Optics Novel D-π-A structure coumarin-benzoxazole derivatives have been synthesized and show excellent third-order NLO responses, making them promising for NLO applications. researchgate.net
Synthesis Efficient, one-pot, three-component reactions have been developed for the synthesis of the scaffold, sometimes employing green catalysts. researchgate.netresearchgate.net

Historical Perspectives on Benzoxazole-Coumarin Derivatives Research Trajectories

The scientific journey of benzoxazole-coumarin derivatives reflects broader trends in organic and medicinal chemistry. Initial interest in these compounds was largely driven by their application as dyes and fluorescent brighteners for polymers, owing to their photostability and strong fluorescence. researchgate.net Early synthetic work focused on establishing reliable methods for creating the core scaffold, often involving the condensation of coumarin-3-carboxylic acids with ortho-aminophenols. researchgate.net

Over the past few decades, the research focus has undergone a significant shift from materials application to biological function. This transition was propelled by the rise of molecular hybridization as a rational drug design strategy. nih.govcu.edu.tr Scientists began to recognize that combining the well-documented biological activities of coumarins and benzoxazoles could lead to synergistic effects or novel mechanisms of action.

This led to a surge in the synthesis of diverse libraries of benzoxazole-coumarin derivatives, where substituents on both the coumarin and benzoxazole rings were systematically varied to establish clear structure-activity relationships (SAR). nih.govnih.gov The research trajectory evolved from general screening for broad biological activity (e.g., general antibacterial or antifungal) to the targeted design of molecules aimed at specific enzymes or cellular pathways implicated in diseases like cancer. nih.govnih.govfrontiersin.org Concurrently, advances in synthetic methodologies have enabled more efficient and environmentally friendly production of these compounds, including the use of microwave-assisted synthesis and green catalysts. researchgate.netresearchgate.net The contemporary research landscape is characterized by a multi-disciplinary approach, integrating synthesis, biological evaluation, and computational modeling to design highly potent and selective agents for therapeutic and diagnostic applications. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUJQJNCDQXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390518
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17577-47-8
Record name 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one

The established routes to this compound primarily leverage the reactivity of precursors that can form the coumarin (B35378) nucleus while incorporating the pre-formed or in-situ generated benzoxazole (B165842) moiety.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that contains portions of all the initial components. dntb.gov.ua This approach is valued for its atom economy, reduced waste, and simplification of synthetic procedures. sathyabama.ac.in

A feasible and inexpensive one-pot, three-component reaction has been developed for the synthesis of this compound. researchgate.net This method involves the reaction of salicylaldehyde (B1680747), o-aminophenol, and ethyl cyanoacetate. The reaction proceeds smoothly when accelerated by a combination of acetic acid and glycerol. researchgate.net This process represents a cascade reaction where multiple bond-forming events occur sequentially in the same pot, leading to the rapid assembly of the complex target molecule from simple starting materials. researchgate.net

Table 1: One-Pot Synthesis of this compound
Reactant 1Reactant 2Reactant 3Promoter/SolventKey TransformationRef.
Salicylaldehydeo-AminophenolEthyl CyanoacetateAcetic Acid / GlycerolKnoevenagel Condensation followed by intramolecular cyclization researchgate.net

The Knoevenagel condensation is a cornerstone of coumarin synthesis. This reaction typically involves the condensation of a salicylaldehyde derivative with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate. abcr.com

In the context of this compound synthesis, the multi-component pathway is understood to proceed through a Knoevenagel condensation mechanism. researchgate.net The initial step is the condensation between salicylaldehyde and ethyl cyanoacetate. This is followed by a selective intramolecular cyclization of the phenolic hydroxyl group, which ultimately forms the coumarin ring. researchgate.net A similar Knoevenagel condensation strategy has been successfully employed for the synthesis of structurally related 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, highlighting the versatility of this approach. researchgate.net

The Pechmann condensation is one of the most common methods for preparing coumarins. The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netmdpi.com The mechanism begins with a transesterification, followed by an intramolecular ring-closing reaction (similar to a Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring system. mdpi.comnih.gov

While the Pechmann condensation is a powerful tool for the synthesis of a wide array of 4-substituted coumarins, its specific application for the direct synthesis of this compound is less commonly reported in the literature. researchgate.netmdpi.com The synthesis of this particular compound often favors the multi-component strategies that build the 3-heteroaryl substituent concurrently with the formation of the coumarin ring.

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs benefits from both green catalysts and metal-based catalytic systems.

Green chemistry principles encourage the use of environmentally benign solvents and catalysts. Deep eutectic solvents (DESs), such as the mixture of choline (B1196258) chloride and urea (B33335), have emerged as effective green alternatives to traditional volatile organic solvents. nih.govekb.eg

A choline chloride/urea ionic liquid has been successfully used as a green catalyst and solvent for the Knoevenagel condensation synthesis of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, which are close structural analogs of the target compound. researchgate.net This method provides high yields and avoids the use of hazardous solvents. researchgate.net The deep eutectic solvent acts as both the reaction medium and a promoter for the condensation. nih.govfrontiersin.orgresearchgate.net

Table 2: Green Catalysts in Synthesis of Benzoxazolyl-Coumarin Analogs
CatalystReactantsReaction TypeAdvantagesRef.
Choline Chloride/Urea2-Hydroxy-1-naphthaldehyde, Benzoxazole-2-yl-acetatesKnoevenagel CondensationGreen solvent/catalyst, High yields, Environmentally benign researchgate.net
LAIL@MNP2-Aminophenols, Aromatic aldehydesCondensation/CyclizationSolvent-free, Reusable magnetic catalyst, High efficiency researchgate.net

Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While a direct metal-catalyzed one-step synthesis of this compound is not prominently documented, metal catalysts are crucial for synthesizing and functionalizing the parent heterocyclic systems.

For instance, palladium complexes have been shown to be effective for the direct C-H bond arylations on oxazoles, a reaction that could be used to build more complex structures on the benzoxazole ring. goettingen-research-online.de Furthermore, palladium- and copper-catalyzed cross-coupling reactions are standard methods for constructing benzoxazolone systems, which share a common structural heritage with benzoxazoles. nih.gov Vanadium complexes containing oxazole-based ligands have also been developed as catalysts for polymerization reactions, demonstrating the compatibility of the oxazole (B20620) motif with transition metal chemistry. mdpi.com These catalytic methods represent a toolbox that could be applied in multi-step synthetic routes toward the target compound or its derivatives.

Derivatization and Structural Modifications of the Core Scaffold

The core structure of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications are primarily aimed at altering the electronic and steric properties of the molecule, which in turn influences its chemical and photophysical behavior.

The substitution patterns on the precursor molecules, namely substituted salicylaldehydes and o-aminophenols, have a profound impact on the synthetic outcomes for this compound and its derivatives. The nature and position of these substituents can affect reaction yields and the properties of the final products.

One effective synthetic route involves the reaction of various substituted o-aminophenols with coumarin-3-carboxylic acids in the presence of a cyclodehydrating agent like polyphosphoric acid (PPA). Research has demonstrated the synthesis of a series of twelve derivatives by reacting three distinct coumarin-3-carboxylic acids (unsubstituted, 7-(diethylamino)-, and 7-hydroxy-) with four different o-aminophenols (unsubstituted, 4-methyl-, 4-chloro-, and 4-nitro-). The resulting products showcase how substituents on both the coumarin and the nascent benzoxazole ring dictate the final structure.

Another versatile approach is a three-component, one-pot synthesis reacting salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. rsc.org The yields of the resulting this compound derivatives in this reaction are reported to be in the range of 40–79%, indicating that the electronic and steric effects of the substituents on the salicylaldehyde precursor play a significant role in the efficiency of the reaction. rsc.org For example, electron-donating or withdrawing groups on the salicylaldehyde ring can modulate the reactivity of the aldehyde and phenolic hydroxyl groups, thereby influencing the rates of the initial condensation and subsequent cyclization steps.

The following table summarizes the synthesis of various derivatives, illustrating the influence of precursor substitution on the final product.

Coumarin-3-carboxylic Acid Precursoro-Aminophenol PrecursorResulting Benzoxazole Moiety SubstituentResulting Coumarin Moiety Substituent
2-Oxo-2H-chromene-3-carboxylic acid2-AminophenolUnsubstitutedUnsubstituted
2-Oxo-2H-chromene-3-carboxylic acid2-Amino-4-methylphenol5-MethylUnsubstituted
2-Oxo-2H-chromene-3-carboxylic acid2-Amino-4-chlorophenol5-ChloroUnsubstituted
2-Oxo-2H-chromene-3-carboxylic acid2-Amino-4-nitrophenol5-NitroUnsubstituted
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid2-AminophenolUnsubstituted7-(Diethylamino)
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-methylphenol5-Methyl7-(Diethylamino)
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-chlorophenol5-Chloro7-(Diethylamino)
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-nitrophenol5-Nitro7-(Diethylamino)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid2-AminophenolUnsubstituted7-Hydroxy
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-methylphenol5-Methyl7-Hydroxy
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-chlorophenol5-Chloro7-Hydroxy
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid2-Amino-4-nitrophenol5-Nitro7-Hydroxy

The synthesis of 2-iminochromene analogues of this compound represents a significant structural modification, replacing the exocyclic oxygen atom of the pyrone ring with a nitrogen group. These hybrids are typically accessed through intermediates derived from the reaction of salicylaldehydes with active methylene compounds containing a nitrile group, such as malononitrile (B47326).

The reaction between a salicylaldehyde and malononitrile, often catalyzed by a base like triethylamine (B128534) or piperidine, readily forms a 2-imino-2H-chromene-3-carbonitrile intermediate. mdpi.com This core structure is the key precursor for accessing more complex hybrids.

Further transformation of these 2-iminochromene intermediates can lead to the desired benzoxazole-substituted structures. For instance, 2-imino-2H-chromene-3-carboxamides can be reacted with dinucleophiles. mdpi.com When o-aminophenol is used as the dinucleophile, a rearrangement and cyclization reaction occurs. researchgate.net This process involves the nucleophilic attack of the amino group of o-aminophenol on the imino-carbon, followed by subsequent intramolecular cyclization with the elimination of ammonia (B1221849), ultimately leading to the formation of the thermodynamically stable 2-oxo-coumarin ring fused with the benzoxazole moiety. mdpi.comresearchgate.net While the final isolated product is the 2-oxo derivative, the synthesis proceeds directly through a transient 2-imino hybrid, highlighting the synthetic utility of iminochromenes as key intermediates.

The general synthetic pathway is outlined below:

Knoevenagel Condensation: A substituted salicylaldehyde reacts with an active methylene compound (e.g., malononitrile or cyanoacetamide) in the presence of a base to yield a 2-imino-2H-chromene derivative.

Reaction with o-Aminophenol: The intermediate 2-imino-2H-chromene-3-carboxamide is then treated with o-aminophenol.

Rearrangement and Cyclization: This step involves a complex reaction cascade where the o-aminophenol displaces the imino group and cyclizes to form the benzoxazole ring, with concomitant hydrolysis of the imine to the ketone, yielding the final this compound product.

This strategy underscores the importance of the 2-imino-2H-chromene scaffold as a pivotal intermediate in the synthesis of complex heterocyclic systems.

Mechanistic Investigations of Synthetic Reactions

The formation of the this compound framework is a multi-step process, the mechanism of which has been the subject of detailed investigation. A prevalent synthetic route involves a cascade reaction that begins with a Knoevenagel condensation. researchgate.net

The generally accepted mechanism proceeds as follows:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between a salicylaldehyde and an active methylene compound, such as ethyl 2-(1,3-benzoxazol-2-yl)acetate. The base (e.g., piperidine) deprotonates the α-carbon of the acetate, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a Knoevenagel adduct, a substituted cinnamate (B1238496) derivative. urfu.ru

Intramolecular Cyclization (Lactonization): The second key step is an intramolecular cyclization. The phenolic hydroxyl group (-OH) of the salicylaldehyde moiety, now part of the cinnamate intermediate, attacks the electrophilic carbonyl carbon of the ester group. researchgate.net This intramolecular transesterification, or lactonization, results in the formation of the six-membered pyran-2-one ring characteristic of the coumarin scaffold, with the elimination of an alcohol molecule (e.g., ethanol).

This sequential Knoevenagel condensation followed by cyclization is considered a cascade process. researchgate.net The selectivity and efficiency of this reaction can be influenced by the catalyst's acid-base properties and its ability to form hydrogen-bonded complexes, which can stabilize intermediates and transition states. researchgate.net

An alternative mechanistic pathway has been proposed for a related synthesis of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one. In this case, the reaction is assumed to proceed via the initial formation of an adduct between the reactants, followed by the elimination of a side product (benzohydrazide) rather than water to yield the final product. mdpi.com This suggests that, depending on the specific reactants and conditions, the precise sequence of bond-forming and bond-breaking events can vary.

Photophysical Properties and Spectroscopic Characterization

Electronic Absorption Characteristics

The electronic absorption properties of 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one are characterized by strong absorption in the UV region, governed by the electronic transitions within its conjugated system.

The compound exhibits high molar absorptivities (ε), with reported values ranging between 14,800 and 22,900 M⁻¹cm⁻¹. nih.govresearchgate.net This strong absorption is associated with the lowest energy electronic transition from the ground state (S₀) to the first excited singlet state (S₁). nih.govresearchgate.net Spectroscopic studies indicate that this S₀ → S₁ transition is of a π → π* character, which is typical for highly conjugated aromatic systems. nih.govresearchgate.net

Table 1: Molar Absorptivity for the S₀ → S₁ Transition

Property Reported Value Range Transition Character

The absorption spectrum of this compound shows limited solvatochromism. nih.govresearchgate.net This means that the position of the maximum absorption peak is not significantly affected by the polarity of the solvent. This behavior is attributed to the benzoxazole (B165842) group and suggests that the change in the dipole moment between the ground state and the excited state upon absorption is relatively small. nih.gov

Fluorescence Emission Dynamics

The compound is noted for its high fluorescence, a property that is significantly modulated by the surrounding solvent environment.

This compound displays high fluorescence quantum yields (Φf), indicating that the fluorescence emission is an efficient deactivation pathway for the excited state. nih.govresearchgate.net However, the quantum yield is inversely related to solvent polarity; it decreases as the polarity of the solvent increases. nih.govresearchgate.net This phenomenon occurs because more polar solvents facilitate non-radiative deactivation pathways. Specifically, internal conversion becomes a more dominant process for the deactivation of the S₁ state in polar environments, competing with fluorescence and thus lowering the quantum yield. nih.govresearchgate.net

Table 2: Effect of Solvent Polarity on Fluorescence Quantum Yield

Solvent Polarity Fluorescence Quantum Yield (Φf) Dominant Deactivation Pathway
Low High Fluorescence

In contrast to its absorption spectrum, the fluorescence emission of this compound exhibits noticeable solvatochromism. The Stokes shift, which is the difference in energy between the absorption and emission maxima, increases with growing solvent polarity. nih.govresearchgate.net This indicates that the excited state is more polar than the ground state and is stabilized by polar solvent molecules. nih.govresearchgate.net This stabilization in the excited state lowers its energy, resulting in a red-shift (shift to longer wavelengths) of the fluorescence emission and a larger Stokes shift.

Dual fluorescence is not a reported characteristic of this compound. This phenomenon is observed in related compounds that possess strong electron-donating groups, such as a diethylamino group, at the 7-position of the coumarin (B35378) ring. researchgate.net Such substitutions can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which gives rise to a second, solvent-dependent emission band. researchgate.net The title compound lacks such a substituent and therefore exhibits a single fluorescence band.

Excited State Geometries and Twisted Intramolecular Charge Transfer (TICT) States

Twisted Intramolecular Charge Transfer (TICT) is an electron transfer process that can occur in molecules composed of an electron donor and an acceptor unit connected by a single bond. rsc.org Upon photoexcitation, intramolecular rotation around this bond can lead to a geometrically twisted, charge-separated excited state, known as the TICT state. rsc.orgmdpi.com This state often provides a non-radiative pathway for the molecule to return to the ground state, effectively quenching fluorescence. mdpi.com

For this compound, the ground-state geometry is nearly planar. nih.gov Crystallographic data reveal a small dihedral angle of approximately 6.5 degrees between the coumarin and benzoxazole ring systems. nih.gov This planarity facilitates extensive π-conjugation across the molecule.

Upon excitation with light, the molecule can adopt different geometries. In polar solvents, it is proposed that the molecule can undergo rotation around the single bond connecting the coumarin and benzoxazole moieties. This leads to the formation of a TICT state where charge is transferred from one part of the molecule to the other. The formation of this TICT state is a key factor in the molecule's photophysics, as it competes with fluorescence emission. nih.gov The stabilization of this charge-separated state in polar solvents explains the observed decrease in fluorescence quantum yield in such environments, as the TICT state provides an efficient channel for non-radiative decay. nih.govnih.gov

Time-Resolved Spectroscopy and Excited State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption pump-probe spectroscopy, are employed to investigate the rapid processes that occur immediately after a molecule absorbs light. nih.govacs.org These methods allow for the observation of short-lived excited states and the tracking of their decay pathways in real-time.

For this compound, the excited state dynamics are heavily influenced by the solvent environment. After initial photoexcitation to the first singlet excited state (S₁), the molecule can relax through several competing channels:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process is efficient in non-polar solvents. nih.gov

Internal Conversion: The molecule can return to the ground state without emitting light. Studies show that as solvent polarity increases, internal conversion becomes a more favored deactivation pathway for the S₁ state. nih.gov This is consistent with the formation of a low-lying, non-emissive TICT state that facilitates this non-radiative decay. nih.gov

Intersystem Crossing: The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). While phosphorescence (emission from the triplet state) has not been observed for this compound, the generation of singlet oxygen confirms that intersystem crossing does occur to some extent. nih.gov

Singlet Oxygen Generation Efficacy

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated photochemically. nih.gov A photosensitizer molecule absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to ground-state molecular oxygen (³O₂), converting it to singlet oxygen. nih.gov

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). For this compound, a "small but not negligible" quantum yield of singlet oxygen generation (ΦΔ = 0.15) was measured in chloroform. nih.gov This finding indicates that the compound is capable of populating its triplet state via intersystem crossing and can function as a photosensitizer. nih.gov The ability to generate this reactive oxygen species is a significant aspect of its photochemical profile.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations with Biological Receptors

Identification of Key Residues and Binding Sites (e.g., PDE4, DNA Gyrase, Carbonic Anhydrases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one and its derivatives, docking studies have been instrumental in elucidating potential interactions with various biological targets.

Carbonic Anhydrases (CAs): The coumarin (B35378) scaffold is a known inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. Docking studies on coumarin-based inhibitors suggest a unique inhibition mechanism where the coumarin's lactone ring is hydrolyzed by the enzyme's esterase activity. The resulting carboxylate then interacts with the active site. For a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, molecular docking simulations identified key interactions within the active site of CA-II, highlighting the importance of residues like Asn66 and Gln91. nih.gov In studies of other peptidyl coumarins targeting CA IX and CA XII, the hydrolyzed ligands were found to occupy the rim of the binding site, rather than directly coordinating with the catalytic zinc ion. unich.it This suggests that the benzoxazole (B165842) moiety of the title compound could form crucial hydrogen bonds and hydrophobic interactions within the active site cavity, contributing to binding affinity and selectivity. nih.govmdpi.comrsc.org

While specific docking studies for this compound against PDE4 and DNA Gyrase are not extensively detailed in the literature, the general coumarin framework is recognized as a versatile pharmacophore. It is plausible that the compound could interact with the hydrophobic and hydrogen-bonding regions of these targets as well.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to analyze the physical motions of atoms and molecules, providing a detailed view of the dynamic behavior of ligand-receptor complexes over time. These simulations are crucial for assessing the stability of binding modes predicted by molecular docking.

For related benzoxazole and coumarin derivatives, MD simulations have been successfully applied to validate docking results and understand the stability of the ligand-protein complexes. nih.govnih.gov For instance, in a study of benzoxazole derivatives targeting the VEGFR-2 kinase, MD simulations were conducted to confirm that the inhibitors remained stably bound within the active site pocket. These simulations helped identify key amino acid residues that are crucial for maintaining the stable interaction. researchgate.net Similarly, MD simulations of coumarin derivatives targeting CDK9 were used to verify the accuracy of docking poses and the stability of the complexes over a simulation period of 50 nanoseconds. nih.gov

These studies demonstrate that MD simulations are a powerful tool for refining the understanding of how compounds like this compound might behave in a biological environment, confirming the stability of key interactions and providing a dynamic picture of the binding hypothesis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR are methodologies aimed at correlating the chemical structure of compounds with their biological activity. These studies are vital for optimizing lead compounds and designing new molecules with improved potency.

Both 2D and 3D-QSAR models have been developed for classes of compounds that include the benzoxazole and coumarin scaffolds. These models provide mathematical expressions that relate molecular descriptors to biological activity.

3D-QSAR: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. For a series of benzoxazole derivatives with anticancer activity, robust CoMFA and CoMSIA models were generated. nih.gov Likewise, a study on coumarin derivatives as CDK9 inhibitors also produced statistically significant CoMFA and CoMSIA models. nih.gov The statistical quality of these models, often evaluated by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²), indicates their predictive power.

Table 1: Examples of 3D-QSAR Model Statistics for Related Scaffolds
ScaffoldModelTarget/ActivityQ² (Cross-validated R²)R² (Non-cross-validated R²)Reference
Benzoxazole DerivativesCoMFAAnticancer (MCF-7)0.568- nih.gov
Benzoxazole DerivativesCoMSIAAnticancer (MCF-7)0.669- nih.gov
Coumarin DerivativesCoMFACDK9 Inhibition0.5200.999 nih.gov
Coumarin DerivativesCoMSIACDK9 Inhibition0.6060.998 nih.gov
Quinazolinone DerivativesCoMFAAntitumor-- rsc.org

These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing a roadmap for structural modifications.

QSAR studies identify specific molecular descriptors that are correlated with the biological potency of a series of compounds. These descriptors can be physicochemical, electronic, or structural in nature.

For various heterocyclic compounds, including those related to the benzoxazole-coumarin scaffold, several key descriptors have been identified:

Hydrophobicity (log P): This descriptor is frequently correlated with the ability of a compound to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Electronic Properties: Descriptors related to the electronic nature of substituents (e.g., Hammett constants) can influence binding through electrostatic or hydrogen-bonding interactions. CoMSIA models often highlight the importance of electrostatic fields. nih.gov

Steric Properties (Molar Refractivity): The size and shape of the molecule and its substituents are critical for fitting into a binding site. CoMFA models directly map the influence of steric fields on activity. nih.govnih.gov

Topological and Shape Descriptors: In a QSAR study of 1,4-benzoxazin-3-ones, descriptors related to molecular shape and hydrogen-bonding properties were found to be crucial for antimicrobial activity. nih.gov

These findings suggest that the biological activity of this compound derivatives can be modulated by altering substituents on either the coumarin or benzoxazole rings to optimize these key molecular properties.

Crystal Structure Analysis and Correlation with Theoretical Models

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. This experimental data is invaluable for validating and refining theoretical models derived from computational methods like Density Functional Theory (DFT).

Table 2: Key Structural Parameters from Crystallographic Data
CompoundParameterValueReference
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-oneInterplanar Angle (Benzothiazole/Chromene)6.47 (6)° nih.gov
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-oneInterplanar Angle (Benzothiazole/Chromene)3.01 (3)° researchgate.net
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamineInterplanar Angle (Benzothiazole/Chromene)7.59 (2)° nih.gov

Theoretical calculations, particularly DFT, are often used to compute the geometric and electronic properties of molecules. researchgate.netresearchgate.net These theoretical models can then be compared with experimental crystal structure data. For instance, bond lengths, bond angles, and dihedral angles calculated theoretically can be correlated with X-ray diffraction data to assess the accuracy of the computational model. figshare.com A high degree of correlation between theoretical and experimental structures provides confidence in using the computational model to predict the properties of other, non-crystallized derivatives in the series.

Advanced Applications and Mechanistic Investigations

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one scaffold makes it a valuable platform for the development of fluorescent sensors and imaging agents for biological and chemical systems.

The fluorescent sensing capabilities of this compound are rooted in its photophysical properties, which are sensitive to the surrounding environment. The primary mechanism involves an intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation. The efficiency and energy of this ICT process can be modulated by the polarity of the solvent, leading to changes in the fluorescence emission spectrum, a phenomenon known as solvatochromism. nih.govphyschemres.org

A detailed photophysical study of this compound in various solvents revealed high molar absorptivities, suggesting a π → π* character for the lowest energy electronic transition. nih.gov The compound exhibits high fluorescence quantum yields, which tend to decrease as the polarity of the solvent increases. This is attributed to the increased participation of internal conversion as a non-radiative deactivation pathway for the excited state in more polar environments. nih.gov The stabilization of the excited state with increasing solvent polarity is evidenced by the observed Stokes shift. nih.gov Theoretical calculations have estimated the dipole moment of the molecule to be around 4.75 Debye in the ground state (S0) and between 5.28 and 5.62 Debye in the first excited state (S1), further supporting the charge transfer character of the excited state. nih.gov

The general fluorescence mechanism in coumarin (B35378) derivatives is often enhanced by placing an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position of the coumarin core. physchemres.orgrsc.org In the case of this compound, the benzoxazole (B165842) moiety acts as an electron-withdrawing group. researchgate.net

Table 1: Photophysical Properties of this compound in Different Solvents

SolventMolar Absorptivity (dm³/mol·cm)Fluorescence Quantum Yield (Φf)
Cyclohexane14,8000.90
Chloroform22,9000.85
Acetonitrile19,6000.75
Ethanol18,9000.65

This table is based on data reported for this compound and is intended to be representative. nih.gov

Derivatives of this compound have shown promise as fluorescent probes for bioimaging due to their favorable photophysical properties, good biocompatibility, and ability to penetrate cell membranes. ssrn.comnih.govnih.govresearchgate.netnih.gov These probes can be designed to target specific cellular organelles, such as lysosomes, by incorporating appropriate targeting motifs like morpholine. ssrn.comnih.gov

For instance, coumarin-based probes with a donor-π-acceptor (D-π-A) structure have been developed for sensing polarity within lysosomes and have demonstrated the ability to specifically identify and monitor tumor sites in both in vitro and in vivo models. ssrn.comnih.gov The low cytotoxicity of certain coumarin-based probes makes them suitable for live-cell imaging. researchgate.net While specific imaging applications of the parent compound this compound are not extensively documented, the broader class of coumarin-benzoxazole derivatives holds significant potential for developing targeted fluorescent probes for various biological applications. ssrn.comnih.govnih.govresearchgate.net

The this compound scaffold can be functionalized to create chemosensors for the selective detection of various analytes, including metal ions and anions. researchgate.netnih.govrsc.org The sensing mechanism typically relies on the interaction of the analyte with a specific binding site on the molecule, which in turn perturbs the intramolecular charge transfer process, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a spectral shift). rsc.org

Coumarin-based fluorescent probes have been successfully employed for the detection of biologically and environmentally important metal ions such as Cu²⁺ and Zn²⁺. researchgate.netrsc.org For example, a coumarin-derived chemosensor exhibited significant fluorescence quenching specifically in the presence of Cu²⁺ ions. rsc.org Similarly, coumarin-benzoxazole and related benzimidazole (B57391) structures have been investigated for their potential as sensors for detecting metal ions. nih.govresearchgate.net Computational studies on a substituted coumarin derivative suggest its suitability as a sensor for metal ions. researchgate.netinformaticsjournals.co.in While the parent this compound may not be a selective sensor itself, its derivatives can be tailored to detect specific analytes with high sensitivity and selectivity. researchgate.netnih.gov

Materials Science Applications

The unique photophysical and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.

Coumarin-benzoxazole derivatives have been investigated as light-emitting materials in OLEDs due to their strong fluorescence and good charge-transporting properties. nih.gov The benzoxazolyl moiety is known to have electron-transporting capabilities, which is a desirable characteristic for emissive materials in OLEDs. nih.gov

In one study, two derivatives, 7-(diethylamino)-3-(benzoxazol-2-yl)coumarin (DABOC) and 3-(benzoxazol-2-yl)benzo nih.govnih.govcoumarin (BOBC), were synthesized and used as the emitting layer in OLED devices. nih.gov These compounds exhibited strong blue-green emissions in the solid state. However, when incorporated into OLEDs, the devices emitted orange and orange-white light, respectively. nih.gov This shift in emission color is often observed in solid-state devices due to intermolecular interactions and the formation of excimers or aggregates.

Table 2: Performance of OLEDs with 3-(benzoxazol-2-yl)-coumarin Derivatives as the Emitting Layer

CompoundEmission Color in DeviceMaximum Luminous Efficiency (cd/A)Maximum Luminance (cd/m²)
DABOCOrange2.88,800
BOBCOrange-white0.13540

This table summarizes the performance of two derivatives of 3-(benzoxazol-2-yl)-coumarin in OLED devices. nih.gov

The donor-π-acceptor (D-π-A) structure inherent in many coumarin derivatives, where the coumarin can act as a donor and the benzoxazole as an acceptor, makes them promising candidates for nonlinear optical (NLO) applications. researchgate.netacs.orgias.ac.in NLO materials are crucial for various photonic technologies, including optical switching and frequency conversion.

A series of novel D-π-A coumarin-benzoxazole derivatives have been synthesized and their third-order NLO properties investigated. researchgate.net One such chromophore demonstrated a significant nonlinear absorptive coefficient and a large second-order NLO hyperpolarizability. researchgate.net These experimental findings were supported by theoretical calculations, indicating that coumarin-based fluorescent dyes are promising materials for NLO applications. researchgate.net The introduction of specific functional groups can enhance the NLO response by reducing intermolecular π-π stacking and decreasing the energy gap of the molecule. researchgate.net

Two-Photon Absorption (TPA) Materials

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and bio-imaging. While the general classes of both coumarin and benzoxazole derivatives have been investigated for TPA properties, specific experimental data for the two-photon absorption cross-section of this compound is not extensively detailed in the current body of literature. However, the foundational photophysical properties of this compound, such as high molar absorptivity, suggest it possesses a strong π → π* electronic transition, a key characteristic for potential TPA materials. nih.gov Further research focusing directly on the non-linear optical properties is required to quantify its TPA efficiency.

Solar Energy Collectors

The efficacy of a compound for use in fluorescent solar collectors is largely dependent on its photophysical characteristics. This compound exhibits several favorable properties, including high molar absorptivities and significant fluorescence quantum yields. nih.gov A detailed study of its photophysics revealed molar absorptivity values ranging from 14,800 to 22,900 M⁻¹cm⁻¹, indicating efficient light absorption. nih.gov The compound also demonstrates high fluorescence quantum yields (Φf), although this efficiency decreases in more polar solvents. nih.gov These properties, combined with a notable Stokes shift which minimizes reabsorption losses, underscore its potential as a material for solar energy collection technologies. nih.gov

Table 1: Photophysical Properties of this compound in Chloroform nih.gov
PropertyValue
Molar Absorptivity (ε)14,800 - 22,900 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)High (value varies with solvent)
Singlet Oxygen Generation Quantum Yield (ΦΔ)0.15
Dipole Moment (Ground State, S₀)4.75 Debye
Dipole Moment (Excited State, S₁)5.28 - 5.62 Debye

Mechanistic Biological Studies

The benzoxazole-coumarin scaffold is a recurring motif in compounds designed for therapeutic intervention. The following sections explore the mechanistic basis for the biological activities of this compound and its close structural analogs.

Enzyme Inhibition Mechanisms

Carbonic Anhydrases (CA IX, CA XII)

Coumarin derivatives have been identified as a novel class of carbonic anhydrase inhibitors that exhibit selectivity for tumor-associated isoforms CA IX and XII over cytosolic forms CA I and II. researchgate.net The proposed mechanism suggests that coumarins act as prodrugs. The esterase activity of the carbonic anhydrase enzyme hydrolyzes the lactone ring of the coumarin core, forming a substituted 2-hydroxy-cinnamic acid derivative. unifi.it This hydrolyzed product is the active inhibitor, which binds at the entrance of the enzyme's active site, obstructing access for the natural substrate, CO₂. unifi.it While this mechanism is established for the coumarin class, specific inhibitory constants (Ki) for this compound against CA IX and XII have not been reported in the reviewed literature.

Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory pathways, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. nih.gov This cascade ultimately suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins, while increasing anti-inflammatory cytokines. nih.govnih.gov While numerous compounds are being investigated as PDE4 inhibitors for inflammatory diseases, specific studies detailing the inhibitory mechanism or potency of this compound against PDE4 are not presently available.

5-Lipoxygenase

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions. nih.gov Research has been conducted on benzoxazole derivatives as potential 5-LOX inhibitors. nih.govgoogle.com These inhibitors function by preventing the conversion of arachidonic acid into inflammatory leukotrienes. A study on a series of benzoxazole derivatives reported compounds with IC₅₀ values for the inhibition of LTC4 formation ranging from 0.12 to 23.88 μM. nih.gov However, data specifically for this compound is not specified.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in infections by pathogens like Helicobacter pylori. researchgate.netnih.gov A study on hybrid molecules containing the 1,3-benzoxazol-2(3H)-one scaffold, which is structurally related to the benzoxazole portion of the title compound, revealed potent urease inhibitory activity. researchgate.net Specifically, benzoxazole-coumarin hybrids demonstrated remarkable inhibition of Jack bean urease, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. researchgate.net Molecular docking studies suggest these compounds bind within the active site of the urease enzyme. researchgate.net

Table 2: Urease Inhibitory Activity of Benzoxazole-Coumarin Hybrids researchgate.net
CompoundIC₅₀ (μM)
Benzoxazole-Coumarin Hybrid (6a)0.0306 ± 0.0030
Benzoxazole-Coumarin Hybrid (6e)0.0402 ± 0.0030
Thiourea (Standard)0.5027 ± 0.0293

α-Glucosidase

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Various chromenone (coumarin) derivatives have been synthesized and screened for α-glucosidase inhibitory activity. researchgate.netmdpi.com Studies have shown that the substitution pattern on the chromenone ring significantly influences the inhibitory potency. researchgate.net For instance, certain 3-acetyl-6-substituted chromenones have emerged as potent inhibitors. researchgate.net While the general class of compounds shows promise, specific inhibitory data for this compound against α-glucosidase is not available in the reviewed literature.

Acetylcholinesterase

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. scispace.com Both coumarin and benzoxazole scaffolds have been incorporated into molecules designed as AChE inhibitors. scispace.comscielo.br The mechanism of inhibition typically involves the binding of the inhibitor to the active site of the enzyme, thereby preventing substrate access. nih.gov While various derivatives have shown activity, with some coumarin-triazole hybrids exhibiting IC₅₀ values in the low micromolar range, specific studies on the AChE inhibitory activity of this compound are absent from the current search results. scielo.br

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA can be a primary mechanism for anticancer and antimicrobial activity. These interactions can occur through groove binding or intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Despite the planar aromatic nature of the this compound structure, which might suggest a potential for DNA intercalation, no specific studies detailing its DNA binding affinity, binding mode, or intercalation capabilities were identified in the reviewed scientific literature.

Interaction with Key Biological Targets and Pathways

VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov The benzoxazole moiety is a key pharmacophoric feature in several designed VEGFR-2 inhibitors. nih.govresearchgate.net These inhibitors typically function by competing with ATP for its binding site in the kinase domain of the receptor, thereby preventing the autophosphorylation and activation of downstream signaling pathways that lead to cell proliferation and migration. nih.gov Studies on novel series of benzoxazole derivatives have reported potent VEGFR-2 inhibitory effects, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the reference drug sorafenib. nih.govresearchgate.net

Table 3: VEGFR-2 Inhibitory Activity of Representative Benzoxazole Derivatives researchgate.net
CompoundIC₅₀ (nM)
Benzoxazole Derivative (12l)97.38
Sorafenib (Reference)48.16

DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.gov It represents a validated and crucial target for antibacterial agents because it is absent in humans. nih.gov Computational and molecular modeling studies have indicated that benzoxazole derivatives can exhibit antibacterial activity by inhibiting DNA gyrase. researchgate.net The proposed mechanism involves the binding of the compound to one of the enzyme's subunits (GyrA or GyrB), which interferes with the enzyme's function of introducing negative supercoils into the DNA, ultimately leading to bacterial cell death. researchgate.net

Antimicrobial Action Mechanisms

The antimicrobial potential of compounds containing the benzoxazole-coumarin scaffold can be attributed to several mechanisms. A primary proposed mechanism is the inhibition of essential bacterial enzymes. As discussed, the inhibition of DNA gyrase by benzoxazole derivatives presents a well-defined pathway for antibacterial action. researchgate.net

Another potential mechanism involves the disruption of bacterial communication systems. Quorum sensing (QS) is a process by which bacteria regulate gene expression, including virulence factors, in response to population density. Certain 1,3-benzoxazol-2(3H)-one derivatives have been shown to act as quorum sensing inhibitors (QSIs). nih.gov These compounds were found to significantly reduce the production of virulence factors, biofilm formation, and swarming motility in Pseudomonas aeruginosa, suggesting that interference with QS pathways is a viable antimicrobial strategy for this class of compounds. nih.gov

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the constituent components are held together by non-covalent intermolecular forces. The self-assembly of this compound and its derivatives in the solid state is primarily governed by a combination of these weak interactions, leading to the formation of well-ordered, three-dimensional crystalline structures.

X-ray crystallography studies reveal that the coumarin and benzoxazole ring systems are typically planar or nearly planar. nih.govresearchgate.net The relative orientation of these two planar moieties is a key feature of the molecular conformation. For instance, in one study, the angle between the coumarin and benzoxazole ring systems was found to be 5.24 (8)°. researchgate.net In a related benzothiazole (B30560) derivative, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the interplanar angle between the benzothiazole and chromene rings is 6.47 (6)°. nih.gov

The packing of these molecules in the crystal lattice is directed by several types of weak intermolecular interactions. These include:

π–π Stacking: The planar aromatic rings of the coumarin and benzoxazole moieties facilitate π–π stacking interactions, which are crucial for the assembly of molecules into columns or layers.

Other Interactions: In sulfur-containing analogues like 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, additional interactions such as S⋯S contacts [3.626 (1) Å] and intramolecular S⋯O contacts [2.727 (2) Å] play a role in the molecular packing. nih.gov

Together, these non-covalent forces guide the molecules to self-assemble into complex, corrugated sheets and other ordered arrangements in the solid state. nih.gov Understanding these self-assembly principles is fundamental for designing new materials with specific optical or electronic properties based on this molecular scaffold.

Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons, like this compound, are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com This adsorption process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.netresearchgate.net

The inhibition mechanism involves several key processes:

Adsorption at the Metal-Solution Interface: The inhibitor molecules displace water molecules and other corrosive species from the metal surface. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons from the aromatic rings, can interact with the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to the formation of coordinate covalent bonds (chemisorption). jmaterenvironsci.commdpi.com Additionally, electrostatic interactions between the charged metal surface and charged inhibitor molecules can lead to physisorption. mdpi.com

Formation of a Protective Film: The adsorbed inhibitor molecules form a thin, stable, and uniform film on the metal surface. mdpi.com This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. mdpi.commdpi.com

Inhibition of Anodic and Cathodic Reactions: By blocking the surface, the inhibitor slows down both the anodic and cathodic half-reactions of the corrosion process. Such inhibitors are classified as "mixed-type" inhibitors. jmaterenvironsci.comresearchgate.netresearchgate.net Potentiodynamic polarization studies on related coumarin derivatives confirm their character as mixed-type inhibitors. jmaterenvironsci.commdpi.comresearchgate.net

The adsorption behavior of these inhibitors often follows established adsorption isotherms, such as the Langmuir, Temkin, or Freundlich models. researchgate.netorientjchem.orgmdpi.com The specific isotherm provides insight into the nature of the interaction between the inhibitor and the metal surface. For several coumarin and benzimidazole derivatives, the adsorption process has been found to follow the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.netresearchgate.neticrc.ac.ir The calculation of thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) helps to further elucidate the mechanism; values around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more suggest chemisorption. mdpi.comresearchgate.net Studies on related compounds have shown ΔG°ads values that point towards a combination of both physisorption and chemisorption. researchgate.netresearchgate.netresearchgate.neticrc.ac.ir

The table below summarizes research findings on the corrosion inhibition performance of compounds structurally related to this compound.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Adsorption IsothermInhibition Type
3-(5-amino-1,3,4-thiadiazole-2yl)-2H-chromen-2-oneMild Steel1 M HCl>96%LangmuirMixed (Physisorption & Chemisorption) researchgate.neticrc.ac.ir
Ethyl 2-oxo-2H-chromene-3-carboxylateAluminum1 M HCl90.5%TemkinChemical Adsorption orientjchem.org
2-((5-methyl-isoxazol-3-yl)-methyl)-benzimidazoleCarbon Steel1 M HCl86.6%LangmuirMixed (Physisorption & Chemisorption) researchgate.net
Pyrimidothiazine DerivativeCarbon Steel1 M HCl95%LangmuirMixed jmaterenvironsci.com

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

While existing methods for the synthesis of 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one and its derivatives have proven effective, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies. Future research in this area could focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions is a growing trend in chemical synthesis. thepharmajournal.comresearchgate.net Future methodologies could explore the use of deep eutectic solvents, ionic liquids, or catalyst-free conditions to synthesize this compound, minimizing the environmental impact. researchgate.net

One-Pot, Multi-Component Reactions: The development of one-pot, multi-component reactions (MCRs) for the synthesis of complex benzoxazolyl-coumarin derivatives would be highly advantageous. MCRs offer several benefits, including reduced reaction times, lower costs, and higher atom economy. thepharmajournal.com A feasible and inexpensive three-component reaction system has already been developed for the synthesis of 3-benzoxazol-2-yl-chromen-2-one, and further advancements in this area are anticipated. researchgate.net

Diversity-Oriented Synthesis: Creating libraries of structurally diverse this compound analogues is crucial for exploring their structure-activity relationships. Future synthetic strategies should focus on developing modular approaches that allow for the easy introduction of various functional groups onto both the benzoxazole (B165842) and coumarin (B35378) scaffolds.

Exploration of New Photophysical Phenomena

The inherent fluorescence of the coumarin core, modulated by the benzoxazole substituent, makes this compound a promising candidate for various photophysical applications. Future investigations should delve deeper into its photophysical properties, including:

Excited-State Intramolecular Proton Transfer (ESIPT): The potential for ESIPT in suitably substituted this compound derivatives could lead to compounds with large Stokes shifts, making them ideal for applications in bio-imaging and as fluorescent probes.

Aggregation-Induced Emission (AIE): Exploring the AIE phenomenon in derivatives of this compound could lead to the development of novel sensors and imaging agents that are highly fluorescent in the aggregated state. nih.gov

Solvatochromism: A detailed study of the solvatochromic behavior of this compound and its derivatives in various solvent environments can provide valuable insights into its electronic structure and excited-state properties, which is crucial for designing materials with specific optical responses. nih.gov

Two-Photon Absorption (TPA): Investigating the TPA properties of these compounds could open up applications in high-resolution three-dimensional imaging and photodynamic therapy. acs.org

Refined Computational Models for Predictive Design

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the properties of molecules. Future research should focus on developing and applying refined computational models to:

Predict Photophysical Properties: Using time-dependent density functional theory (TD-DFT) and other advanced computational methods to accurately predict the absorption and emission spectra, quantum yields, and other photophysical parameters of novel this compound derivatives. This will enable the in silico design of molecules with desired optical properties. nih.gov

Elucidate Structure-Activity Relationships (SAR): Developing robust quantitative structure-activity relationship (QSAR) models to correlate the structural features of these compounds with their biological activities. This will facilitate the rational design of more potent and selective therapeutic agents.

Simulate Molecular Interactions: Employing molecular docking and molecular dynamics simulations to understand the binding interactions of this compound derivatives with biological targets such as enzymes and DNA. This will provide valuable insights into their mechanisms of action. nih.gov

Targeted Mechanistic Studies of Biological Interactions

While numerous studies have reported the broad-spectrum biological activities of benzoxazole and coumarin derivatives, the precise molecular mechanisms underlying these effects often remain unclear. mdpi.commdpi.comnih.govnih.govresearchgate.net Future research should focus on:

Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of this compound and its bioactive derivatives.

Elucidation of Signaling Pathways: Investigating the effects of these compounds on key cellular signaling pathways involved in processes such as cell proliferation, apoptosis, and inflammation.

Understanding Drug Resistance Mechanisms: For antimicrobial and anticancer applications, it is crucial to study the potential mechanisms of drug resistance and to design strategies to overcome them.

Emerging Applications in Advanced Technologies

The unique combination of properties exhibited by this compound makes it a promising candidate for a range of advanced technological applications. Future research should explore its potential in:

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and good charge-transporting properties of coumarin and benzothiazole (B30560) derivatives suggest that this compound could be a valuable material for the development of efficient and stable blue or green emitters in OLEDs. nih.gov

Chemosensors and Biosensors: The fluorescent properties of this compound can be exploited to design sensitive and selective chemosensors for the detection of metal ions, anions, and biologically important molecules.

Solar Energy Conversion: Coumarin derivatives have been investigated for their use in dye-sensitized solar cells (DSSCs) and as solar energy collectors. nih.gov The photophysical properties of this compound could be optimized for efficient light harvesting and energy conversion.

Bio-imaging: The development of fluorescent probes based on the this compound scaffold for the imaging of specific cellular components or biological processes is a promising area of research.

Q & A

Q. What are the standard synthetic routes for 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one?

The compound is typically synthesized via condensation reactions involving 3-(bromoacetyl)coumarin intermediates. For example, reacting 3-(bromoacetyl)coumarin with o-aminophenol derivatives under reflux in ethanol or methanol forms the benzoxazole ring. Catalysts like triethylamine or ionic liquids (e.g., triethylammonium acetate) can enhance reaction efficiency. Purification often involves column chromatography or recrystallization from solvents like chloroform .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Spectral characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks.
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • Mass spectrometry : Validates molecular weight .

Q. What solubility challenges arise during experimental handling, and how are they addressed?

The compound’s high LogP (~10.7) indicates hydrophobicity, limiting solubility in polar solvents. Chloroform or DMSO are commonly used for dissolution. For biological assays, co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80) can improve aqueous solubility without cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for benzoxazole-substituted coumarins?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at positions 7 or 8 of the coumarin core to modulate electronic effects.
  • Bioassays : Evaluate antimicrobial activity (gram-positive/negative bacteria), enzyme inhibition (α-glucosidase, acetylcholinesterase), or anticancer potency (cell viability assays).
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., PDB: 1UED for α-glucosidase) .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR signals (e.g., tautomerism in benzoxazole rings) can be addressed by:

  • 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks.
  • DFT calculations : Compare experimental 1^1H NMR shifts with computed values (Gaussian 09, B3LYP/6-31G* basis set).
  • Variable-temperature NMR to study dynamic equilibria .

Q. How can multi-step synthesis be optimized for higher yields?

  • Reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 30 minutes vs. 6 hours under reflux).
  • Catalyst screening : Ionic liquids (e.g., [TEAA]) improve regioselectivity in cyclization steps.
  • Workup optimization : Replace column chromatography with solvent-pair recrystallization (ethanol/water) for scalable purification .

Q. What computational methods predict non-covalent interactions in crystal packing?

  • Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions (C–H···O, π–π stacking).
  • NCIplot index : Visualizes weak interactions (van der Waals, hydrogen bonds).
  • DFT-based molecular electrostatic potential (MEP) : Maps electron-rich/poor regions to explain stacking modes .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar compounds?

Variations in substituents (e.g., nitro vs. methoxy groups) significantly alter bioactivity. For example:

  • Nitro groups enhance electrophilicity, improving enzyme inhibition but reducing solubility.
  • Methoxy groups increase lipophilicity, favoring membrane penetration in antimicrobial assays. Standardize assay protocols (e.g., MIC values, cell lines) and control for purity (HPLC ≥95%) to minimize variability .

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Reactant of Route 1
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3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one
Reactant of Route 2
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Reactant of Route 2
3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.